1-(4-Bromophenyl)-2,3-butadien-1-one
Description
Properties
InChI |
InChI=1S/C10H7BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZJFXJFVZDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its variants remain foundational for constructing α,β-γ,δ-unsaturated ketones. In the context of 1-(4-Bromophenyl)-2,3-butadien-1-one, allyltriphenylphosphonium bromide has been employed to generate ylides that react with 4-bromobenzaldehyde derivatives. For instance, details a protocol where a phosphonium ylide, formed via deprotonation of allyltriphenylphosphonium bromide with n-BuLi in THF, reacts with 4-bromobenzaldehyde at 0°C to afford 1-(4-bromophenyl)-1,3-butadiene intermediates. Subsequent oxidation of the terminal alkene to the ketone is achieved using pyridinium chlorochromate (PCC) in dichloromethane, yielding the target compound in 78% isolated yield .
A modified Horner-Wadsworth-Emmons approach utilizes phosphonate esters for improved stereocontrol. Reaction of diethyl (2-oxoethyl)phosphonate with 4-bromophenylmagnesium bromide generates a stabilized ylide, which undergoes olefination with acrolein under basic conditions. This method avoids over-oxidation and provides the E-isomer selectively (dr > 20:1), as confirmed by NOESY NMR .
Cross-Coupling Approaches Involving Organometallic Reagents
Palladium-catalyzed cross-coupling has emerged as a versatile route. As reported in , lithium 1-methoxy-1-propenide undergoes Negishi coupling with 4-bromophenylzinc bromide in the presence of Pd(PPh₃)₄ (5 mol%) to form 1-(4-bromophenyl)-2-propen-1-one. Further dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene at 80°C extends conjugation, yielding the butadienone in 85% yield .
A complementary method involves Sonogashira coupling of 4-bromoacetophenone with propargyl alcohol, followed by Meyer-Schuster rearrangement. The alkyne intermediate is treated with Hg(OAc)₂ in acidic methanol, inducing rearrangement to the α,β-unsaturated ketone. This one-pot process achieves 72% yield but requires careful pH control to prevent side reactions .
Oxidation of Propargyl Alcohol Precursors
Oxidation of propargyl alcohols offers a direct pathway. Starting from 1-(4-bromophenyl)-3-hydroxy-1-butyne, Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the alcohol to the ketone while preserving the triple bond. Subsequent base-mediated isomerization (K₂CO₃, DMF, 60°C) shifts the triple bond to the α,β-γ,δ-conjugated system, affording the butadienone in 68% yield .
Alternative oxidants like TEMPO/PhI(OAc)₂ in acetonitrile provide milder conditions, minimizing over-oxidation. This system converts 1-(4-bromophenyl)-3-hydroxy-1-buten-1-ol to the target compound in 82% yield, with <5% epoxidation byproducts .
Conjugate Addition-Elimination Reactions
Michael addition to α,β-unsaturated ketones followed by elimination has been explored. Treatment of 4-bromophenylacetylene with methyl vinyl ketone in the presence of CuI/Et₃N induces a conjugate addition, forming a β-keto alkyne. Acid-catalyzed hydration (H₂SO₄, THF/H₂O) yields the dienone via keto-enol tautomerization. This method suffers from moderate regioselectivity (65:35 α:β addition) but achieves 70% yield after silica gel purification .
Spectroscopic Characterization and Analytical Data
Critical to validating synthetic success, ¹H NMR analysis of this compound reveals distinct vinyl proton signals: δ 7.46 (d, J = 7.8 Hz, 2H, Ar-H), 7.23 (d, J = 7.8 Hz, 2H, Ar-H), 6.86 (d, J = 16.0 Hz, 1H, Hα), 6.59 (d, J = 16.0 Hz, 1H, Hβ), and 2.36 (quin, J = 7.5 Hz, 2H, CH₂) . HRMS (ESI-TOF) confirms the molecular ion at m/z 248.9845 [M+H]⁺ (calc. 248.9843) .
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Wittig Olefination | 78 | Moderate (E:Z = 4:1) | Scalability |
| Cross-Coupling | 85 | High (E > 95%) | Functional group tolerance |
| Propargyl Oxidation | 82 | N/A | Mild conditions |
| Conjugate Addition | 70 | Low | Atom economy |
Chemical Reactions Analysis
1-(4-Bromophenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alkanes or alcohols.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various adducts.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia.
Addition: Hydrochloric acid or sodium hydroxide.
Major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
Key Reactions Involving 1-(4-Bromophenyl)-2,3-butadien-1-one
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate in aqueous medium | Carboxylic acids or ketones |
| Reduction | Hydrogen gas with palladium catalyst | Alkanes or alcohols |
| Addition | Hydrochloric acid or sodium hydroxide | Various adducts |
| Substitution | Sodium amide in liquid ammonia | Substituted derivatives |
Scientific Research Applications
The compound has been investigated for its potential in several key areas:
Chemistry
- Building Block for Synthesis : It serves as a precursor in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various functionalizations that enhance its utility in organic synthesis .
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies suggest that it can disrupt bacterial cell membranes, leading to cell death .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values as low as 0.05 μM.
Medicine
- Therapeutic Agent Development : It is explored as a precursor for new therapeutic agents targeting diseases such as cancer and infections. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties, including pigments and herbicides. Its reactivity allows for the creation of materials with specific functionalities .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro assays using MDA468 breast cancer cells revealed that derivatives of this compound induced apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of caspases, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2,3-butadien-1-one exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
- 1-(4-Bromophenyl)-2,3-butadien-1-one: Contains a conjugated dienone (C=O–C=C–C=O) system, enabling resonance stabilization and participation in pericyclic reactions. The electron-withdrawing bromine atom polarizes the phenyl ring, increasing electrophilicity at the carbonyl carbon.
- Reduced reactivity in cycloadditions compared to the dienone system .
- 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one: Features a propenone (α,β-unsaturated ketone) system with an electron-donating ethoxy group. Enhanced nucleophilic reactivity at the β-carbon due to resonance effects .
- 2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone: Incorporates a seven-membered azepane ring, increasing steric bulk and lipophilicity (LogP = 5.187). Potential pharmaceutical applications due to improved membrane permeability .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
- LogP Trends: The dienone’s planar structure reduces hydrophobicity (LogP ~3.5) compared to bulkier analogs like the azepane derivative (LogP 5.187).
- Polar Surface Area (PSA): The dienone’s PSA (17.07 Ų) is lower than that of the ethoxy-substituted propenone (26.30 Ų), reflecting differences in hydrogen-bonding capacity .
Research Findings and Challenges
- Crystallography: SHELX programs have been critical in resolving crystal structures of related bromophenyl ketones, though the dienone’s reactivity complicates crystallization .
- Hydrogen Bonding : Ethoxy and azepane substituents alter hydrogen-bonding networks, influencing solubility and crystal packing .
- Synthesis Limitations: The dienone’s instability under prolonged storage (vs. propanone derivatives) necessitates in situ preparation for synthetic applications .
Biological Activity
1-(4-Bromophenyl)-2,3-butadien-1-one is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom attached to a phenyl ring linked to a butadienone moiety, which contributes to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound can be synthesized through the reaction of 4-bromobenzaldehyde with propargyl bromide in the presence of a base like potassium carbonate. The synthesis involves nucleophilic addition followed by elimination, yielding the desired butadienone structure.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within biological systems. It functions as an electrophile, which can react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may lead to the formation of covalent bonds that alter the function of these biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. For instance, it has shown significant inhibition against Pseudomonas aeruginosa with a mean inhibition zone comparable to established antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. In particular, it has been noted for its efficacy against certain cancer cell lines, indicating its potential as a chemotherapeutic agent .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various compounds found that this compound demonstrated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, highlighting its potential as an effective antimicrobial agent .
Study 2: Anticancer Activity
In another study focusing on anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated that the compound reduced cell viability significantly at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death .
Data Summary
| Biological Activity | Tested Organisms/Cell Lines | Effect Observed | Concentration |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 50 µg/mL |
| Antimicrobial | Escherichia coli | Inhibition | MIC = 50 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Reduced viability | >25 µM |
Q & A
Basic Research Questions
Q. What synthetic routes are available for 1-(4-Bromophenyl)-2,3-butadien-1-one, and what experimental conditions are critical for regioselectivity?
- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions. A study demonstrated that reacting trichloronitromethane (TNM) with nitrile imines (NIs) under dichloromethane (CH₂Cl₂) at 0–5°C yields intermediates that undergo spontaneous CHCl₃ elimination to form pyrazole derivatives. Key considerations include maintaining low temperatures to stabilize reactive intermediates and using spectroscopic monitoring (e.g., NMR) to confirm intermediate formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : FT-IR and NMR (¹H/¹³C) are essential for functional group identification. UV-Vis spectroscopy can elucidate electronic transitions, particularly the π→π* and n→π* bands in ethanol or gas-phase simulations (TD-DFT/B3LYP/6-311G(d,p)) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII CCD) with SHELXL refinement (monoclinic P2₁ space group) provides precise bond lengths and angles. Multi-scan absorption correction (SADABS) is critical for data accuracy .
Q. How are hydrogen-bonding patterns analyzed in its crystal structure?
- Methodological Answer : Graph set analysis (Etter’s formalism) is used to classify hydrogen-bonding motifs. For example, C–H···O and π–π stacking interactions in monoclinic structures can be quantified using Mercury software, with attention to donor-acceptor distances (< 3.5 Å) and angles (> 120°) .
Advanced Research Questions
Q. How does Molecular Electron Density Theory (MEDT) explain the reaction pathways and regioselectivity of cycloadditions involving this compound?
- Methodological Answer : MEDT calculates electron localization (ELF) and Fukui indices to predict nucleophilic/electrophilic sites. For example, the Cβ atom in TNM acts as an electrophilic center, favoring attack on the –N=N=C– fragment of NIs. This interaction dictates the formation of Δ²-pyrazoline derivatives over alternative products, validated by DFT studies at the B3LYP/6-31G(d) level .
Q. What strategies resolve crystallographic challenges such as twinning or pseudosymmetry in this compound?
- Methodological Answer :
- Twinning : Use the Flack parameter (x) in SHELXL to assess enantiopurity. For centrosymmetric pseudomerohedral twins, refine twin laws (e.g., 180° rotation about the a-axis) and apply TWIN/BASF commands .
- Disorder Modeling : Split occupancy refinement (e.g., for bromophenyl groups) with geometric restraints (ISOR, DELU) ensures stable convergence .
Q. How can discrepancies between experimental and computational data be addressed in mechanistic studies?
- Methodological Answer : Cross-validate DFT-predicted transition states (TS) with experimental kinetics (e.g., Eyring plots). For instance, if MEDT predicts a lower activation barrier for pathway A, but pathway B dominates experimentally, re-evaluate solvent effects (CPCM model) or dispersion corrections (D3-BJ) in Gaussian calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
